molecular formula C21H21NO2 B2516597 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide CAS No. 1421475-56-0

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide

Cat. No. B2516597
CAS RN: 1421475-56-0
M. Wt: 319.404
InChI Key: VYNJPUWWWFNBJB-UHFFFAOYSA-N
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Description

The compound "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide" is a derivative of benzamide with a naphthalene moiety and a hydroxypropyl group. This structure suggests potential for interaction with biological systems, possibly as an inhibitor or a modulator of certain biochemical pathways. The presence of a naphthalene ring and a hydroxy group could imply interesting physicochemical properties and molecular interactions.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been reported in the literature. For instance, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were achieved through N-chloroacetylation and N-alkylation starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, as characterized by 1H NMR, IR, and MS . Although the specific synthesis of "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide" is not detailed, similar synthetic routes could be hypothesized involving the acylation of appropriate amines with corresponding acid chlorides or anhydrides.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with potential for various intermolecular interactions. X-ray crystal and Hirshfeld surface analyses of related compounds have shown distinct molecular contacts and weak intermolecular interactions, such as nonclassical hydrogen bonds . These structural analyses are crucial for understanding the molecular conformation and packing in crystals, which can affect the compound's reactivity and physical properties.

Chemical Reactions Analysis

Naphthalene derivatives can undergo a range of chemical reactions. For example, naphthalene-2,3-dicarbaldehyde, a related compound, can self-condense in the presence of cyanide ion and methanol at room temperature to yield a unique crystalline product through an oxidative condensation mechanism . This suggests that "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide" may also participate in similar condensation reactions or other types of chemical transformations depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For instance, the presence of a hydroxy group can affect the compound's solubility and hydrogen bonding capacity. Compounds with a naphthalene ring system have been found to exhibit large hyperpolarizability, indicating potential nonlinear optical (NLO) properties, which could be relevant for photovoltaic device fabrication . Additionally, the screening of N-hydroxybenzamides has led to the discovery of compounds with promising antitumor activities and improved water solubility, suggesting that similar compounds could also exhibit biological activities .

properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15-7-2-4-10-17(15)21(24)22-14-13-20(23)19-12-6-9-16-8-3-5-11-18(16)19/h2-12,20,23H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNJPUWWWFNBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide

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